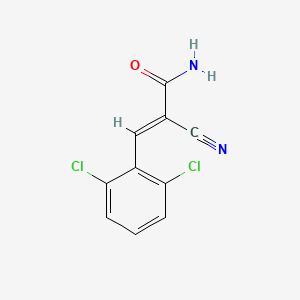
1-(2-(1H-1,2,3-triazol-1-yl)éthyl)-3-méthylènepipéridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(1H-1,2,3-triazol-1-yl)ethyl)-3-methylenepiperidine is a compound that features a triazole ring and a piperidine ring. The triazole ring is known for its stability and ability to form hydrogen bonds, making it a valuable structure in medicinal chemistry. The piperidine ring is a common motif in many pharmaceuticals, contributing to the compound’s potential biological activity.
Applications De Recherche Scientifique
1-(2-(1H-1,2,3-triazol-1-yl)ethyl)-3-methylenepiperidine has several applications in scientific research:
Mécanisme D'action
Target of Action
Compounds with a 1,2,3-triazole ring are known to be attractive for screening for biological activity because they can form hydrogen bonds, which is important for binding with biological targets . They have been used to synthesize compounds active against various targets such as methicillin-resistant Staphylococcus aureus, vancomycin-resistant enterococci, monoacylglycerol lipase, sphingosine-1-phosphate receptors, and stearoyl-coenzyme delta-9 .
Mode of Action
It is known that the 1,2,3-triazole ring is an isostere of the amide bond and is resistant to metabolic degradation . This suggests that the compound could interact with its targets through hydrogen bonding .
Biochemical Pathways
For instance, they have been used to synthesize inhibitors of the HIV-1 capsid for the design of antiviral drugs .
Pharmacokinetics
The 1,2,3-triazole ring is known to be resistant to metabolic degradation , which could potentially impact the compound’s bioavailability.
Result of Action
1,2,3-triazole derivatives have been used to synthesize compounds with various biological activities, including antifungal, antimicrobial, antiviral, anticancer, and antiviral activities .
Action Environment
The stability of the 1,2,3-triazole ring to metabolic degradation suggests that it could potentially be stable under various environmental conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(1H-1,2,3-triazol-1-yl)ethyl)-3-methylenepiperidine typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne, commonly referred to as "click chemistry".
Attachment of the Piperidine Ring: The triazole ring is then linked to a piperidine derivative through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production may involve optimizing these reactions for higher yields and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-(1H-1,2,3-triazol-1-yl)ethyl)-3-methylenepiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted piperidine derivatives.
Comparaison Avec Des Composés Similaires
1-(2-(1H-1,2,3-triazol-1-yl)ethyl)piperidine: Lacks the methylene group, which may affect its biological activity.
1-(2-(1H-1,2,3-triazol-1-yl)ethyl)-4-methylenepiperidine: Similar structure but with a different substitution pattern on the piperidine ring.
Uniqueness: 1-(2-(1H-1,2,3-triazol-1-yl)ethyl)-3-methylenepiperidine is unique due to the presence of both the triazole and methylenepiperidine moieties, which can confer distinct biological activities and chemical reactivity .
Propriétés
IUPAC Name |
3-methylidene-1-[2-(triazol-1-yl)ethyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4/c1-10-3-2-5-13(9-10)7-8-14-6-4-11-12-14/h4,6H,1-3,5,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRGDDUZHOLEPQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCCN(C1)CCN2C=CN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2-methoxyphenyl)methyl]-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2537108.png)
![5-[(2,4-dimethylbenzenesulfonyl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2537110.png)



![7-(2H-1,3-benzodioxole-5-carbonyl)-5-[(4-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2537115.png)




![3-cyano-6-cyclopropyl-N-[2-(dimethylamino)-2-(3-fluorophenyl)ethyl]-2-(methylsulfanyl)pyridine-4-carboxamide](/img/structure/B2537122.png)

